Tafluprost

Übersicht

Beschreibung

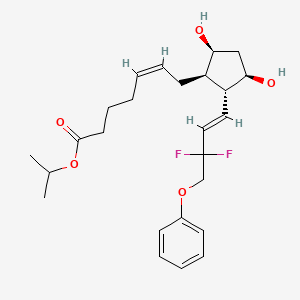

Tafluprost ist ein Prostaglandin-Analogon, das hauptsächlich zur Behandlung von Offenwinkelglaukom und okulärer Hypertension eingesetzt wird. Es wird topisch als Augentropfen verabreicht und wirkt durch Senkung des Augeninnendrucks. This compound ist ein fluoriertes Analogon von Prostaglandin F2-alpha und ist bekannt für seine hohe Wirksamkeit und sein sicheres Profil .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tafluprost umfasst mehrere Schlüsselschritte, darunter die DIBAL-H-Reduktion, die Wittig-Reaktion und die Veresterung. Der Prozess beginnt mit einer Verbindung, die in einer bestimmten Formel dargestellt wird, und durchläuft diese Reaktionen, um this compound mit einer Reinheit von über 99% zu erhalten . Eine andere Methode beinhaltet die Verwendung von Corolid als Ausgangsmaterial und umfasst Oxidation, Kondensation, Fluorierung, Entschützung, Reduktion, Rekonditionierung, Veresterung und Raffination .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound verwendet großtechnische Herstellungsverfahren, die die Säulenreinigungstechnologie in der Umkehrphasen- und Normalphasenchromatographie einsetzen. Dieses Verfahren gewährleistet eine hohe Reinheit und Stabilität des Endprodukts .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Umsetzung von Zwischenprodukten während der Synthese.

Reduktion: Die DIBAL-H-Reduktion ist ein wichtiger Schritt in der Synthese.

Substitution: Fluorierung und andere Substitutionsreaktionen sind an der Herstellung beteiligt

Häufige Reagenzien und Bedingungen

DIBAL-H: Wird für die Reduktion verwendet.

Wittig-Reagenz: Wird in der Wittig-Reaktion eingesetzt.

Fluorierungsmittel: Zur Einführung von Fluoratomen verwendet

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, zusammen mit seinen Zwischenprodukten und Derivaten wie Tafluprostsäure .

Wissenschaftliche Forschungsanwendungen

This compound wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Augenheilkunde und Pharmakologie, umfassend eingesetzt. Seine Hauptanwendung ist die Behandlung von Glaukom und okulärer Hypertension, wo es eine signifikante Wirksamkeit bei der Senkung des Augeninnendrucks gezeigt hat . Darüber hinaus wird this compound in Studien zur Untersuchung der Regulation von Matrixmetalloproteinasen und Gewebsinhibitoren von Metalloproteinasen eingesetzt, die zu unserem Verständnis des extrazellulären Matrix-Remodelings beitragen .

Wirkmechanismus

This compound ist ein Prodrug, das durch Hornhaut-Esterasen zu seinem aktiven Metaboliten, Tafluprostsäure, hydrolysiert wird. Tafluprostsäure ist ein selektiver Agonist am Prostaglandin-F-Rezeptor, der den Abfluss des Kammerwassers aus den Augen erhöht und so den Augeninnendruck senkt . Der Hauptwirkmechanismus beinhaltet einen erhöhten uveoskleralen Abfluss .

Analyse Chemischer Reaktionen

Types of Reactions

Tafluprost undergoes several types of chemical reactions, including:

Oxidation: Conversion of intermediates during synthesis.

Reduction: DIBAL-H reduction is a key step in the synthesis.

Substitution: Fluorination and other substitution reactions are involved in the preparation

Common Reagents and Conditions

DIBAL-H: Used for reduction.

Wittig Reagent: Employed in the Wittig reaction.

Fluorinating Agents: Used for introducing fluorine atoms

Major Products Formed

The major product formed from these reactions is this compound itself, along with its intermediates and derivatives such as this compound acid .

Wissenschaftliche Forschungsanwendungen

Comparative Studies

Several studies have demonstrated the efficacy of tafluprost in lowering IOP compared to other agents:

- Non-Inferiority to Latanoprost : A phase III clinical trial involving 109 patients indicated that this compound (0.0015%) achieved an IOP reduction comparable to latanoprost (0.005%), with reductions of 6.6 mmHg and 6.2 mmHg respectively after four weeks of treatment .

- Long-Term Efficacy : A two-year observational study involving 4,265 patients showed that this compound maintained significant IOP-lowering effects throughout the treatment period, with mean IOP decreasing from 18.6 mmHg at baseline to below 15 mmHg .

Safety Profile

The safety profile of this compound has been evaluated extensively:

- Adverse Events : Common adverse effects include eyelid pigmentation, ocular hyperemia, and changes in eyelashes . In a large-scale post-marketing study, adverse reactions were reported in about 18.64% of patients, but these were generally well tolerated .

- Persistence Rates : The treatment persistence rates were notable, with 84.6% of patients remaining on this compound after one year and 76.1% after two years, indicating good long-term adherence due to its favorable benefit-risk profile .

Real-World Evidence

A retrospective study assessed the real-world efficacy and safety of this compound in patients with primary open-angle glaucoma. Results showed significant improvements in patient-reported outcomes and no significant changes in IOP over time, highlighting its effectiveness in routine clinical practice .

Combination Therapy

This compound is also used in combination therapies to enhance therapeutic outcomes:

Wirkmechanismus

Tafluprost is a prodrug that is hydrolyzed by corneal esterases to form its active metabolite, this compound acid. This compound acid is a selective agonist at the prostaglandin F receptor, which increases the outflow of aqueous humor from the eyes, thereby reducing intraocular pressure . The main mechanism of action involves increased uveoscleral outflow .

Vergleich Mit ähnlichen Verbindungen

Tafluprost wird mit anderen Prostaglandin-Analoga wie Latanoprost, Travoprost und Bimatoprost verglichen. Obwohl alle diese Verbindungen einen ähnlichen Wirkmechanismus teilen, ist this compound aufgrund seiner fluorierten Struktur einzigartig, die eine höhere Affinität zum Prostaglandin-F-Rezeptor bietet . Studien haben gezeigt, dass this compound eine höhere Affinität zum Rezeptor im Vergleich zu Latanoprost und anderen Analoga aufweist .

Liste ähnlicher Verbindungen

- Latanoprost

- Travoprost

- Bimatoprost

- Unoprostone

This compound zeichnet sich durch seine einzigartige chemische Struktur und seine hohe Wirksamkeit bei der Senkung des Augeninnendrucks aus, was es zu einer wertvollen Verbindung bei der Behandlung von Glaukom und okulärer Hypertension macht.

Eigenschaften

Key on ui mechanism of action |

Tafluprost acid is a prostanoid selective FP receptor agonist that is believed to reduce the intraocular pressure (IOP) by increasing the outflow of aqueous humor. Studies in animals and humans suggest that the main mechanism of action is increased uveoscleral outflow. |

|---|---|

CAS-Nummer |

209860-87-7 |

Molekularformel |

C25H34F2O5 |

Molekulargewicht |

452.5 g/mol |

IUPAC-Name |

propan-2-yl (Z)-7-[(1R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21?,22+,23-/m1/s1 |

InChI-Schlüssel |

WSNODXPBBALQOF-MMDZIBFSSA-N |

SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |

Isomerische SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H](C1/C=C/C(COC2=CC=CC=C2)(F)F)O)O |

Kanonische SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |

Aussehen |

White solid powder |

Siedepunkt |

100°C |

melting_point |

87.5 °C |

Key on ui other cas no. |

209860-87-7 |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Insoluble 5.28e-03 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-methylethyl (5Z)-7-((1R,2R, 3R,5S)-2-((1E)-3,3-difluoro-4-phenoxy -1-butenyl)-3,5-dihydroxycyclopentyl)-5-heptenoate AFP-168 tafluprost |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.